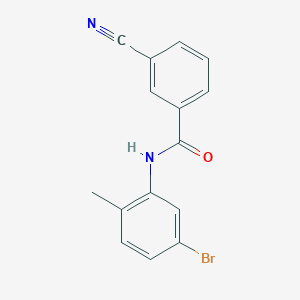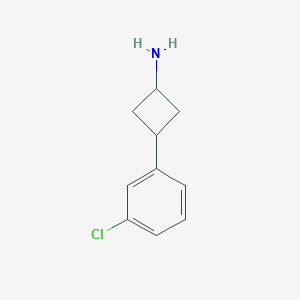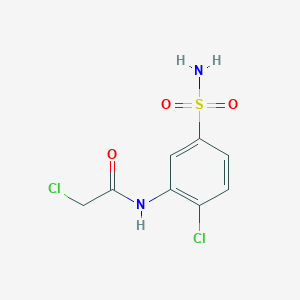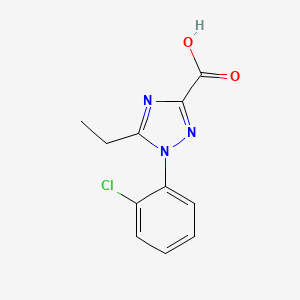
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide
Overview
Description
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide, also known as 5-bromo-2-methylbenzamide, is a synthetic compound with a wide range of applications in the fields of medicinal chemistry and biochemistry. It is commonly used in the synthesis of various molecules, including those used in the development of pharmaceuticals and drugs. It is also used in the production of industrial dyes and pigments. In addition, 5-bromo-2-methylbenzamide has been studied as a potential therapeutic agent for various diseases.
Scientific Research Applications
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide has been studied extensively in the fields of medicinal chemistry and biochemistry. It has been used in the development of pharmaceuticals and drugs, as well as in the production of industrial dyes and pigments. It has also been studied as a potential therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. In addition, N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide has been used in the synthesis of various molecules, including those used in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide is not well understood. However, it is believed to interact with various proteins and enzymes in the body, which may lead to the inhibition of certain cellular processes. In addition, it may act as an antioxidant, reducing oxidative stress and inflammation.
Biochemical and Physiological Effects
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide has been studied for its potential biochemical and physiological effects. In vitro studies have suggested that it may inhibit the growth of cancer cells and reduce the risk of certain types of cancer. In addition, it has been shown to reduce inflammation and oxidative stress, as well as to reduce the risk of diabetes and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The use of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide in laboratory experiments has several advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and purify. In addition, it is relatively non-toxic and has a low cost. However, it is not soluble in water, and therefore must be used in an organic solvent. In addition, it is not particularly stable, and therefore must be stored at low temperatures.
Future Directions
The potential applications of N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide are vast, and there are numerous future directions for research. One potential area of research is the development of new drugs and drug delivery systems using N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to identify new uses for N-(5-Bromo-2-methylphenyl)-3-cyanobenzamidethylbenzamide, such as in the production of industrial dyes and pigments.
properties
IUPAC Name |
N-(5-bromo-2-methylphenyl)-3-cyanobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-5-6-13(16)8-14(10)18-15(19)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXLEUZUEFZJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)NC(=O)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656360 | |
| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |
CAS RN |
1157457-17-4 | |
| Record name | N-(5-Bromo-2-methylphenyl)-3-cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amino]-acetic acid](/img/structure/B1419156.png)

![3-[(3-Methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419159.png)



![Methyl 2-{[(3-aminophenyl)methyl]sulfanyl}acetate](/img/structure/B1419165.png)


![{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol](/img/structure/B1419171.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B1419174.png)
![3-[(Pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419176.png)
![5-methyl-1-[2-(propan-2-yl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B1419177.png)